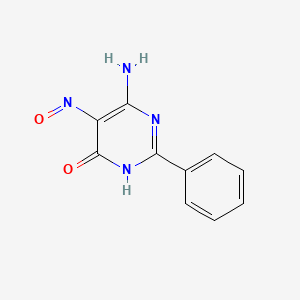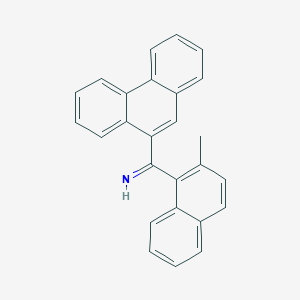![molecular formula C15H10Cl2N6 B14729215 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine CAS No. 5664-84-6](/img/structure/B14729215.png)
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core. This compound is notable for its dichloro substitution at positions 4 and 6, and a phenyldiazenyl group at position 4. The compound’s structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine typically involves a nucleophilic substitution reaction. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes substitution with an appropriate amine to introduce the desired functional groups . The reaction conditions often include the use of a base such as sodium carbonate to neutralize the liberated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, amines, thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine yields a corresponding amine derivative .
Scientific Research Applications
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine involves its interaction with microbial cell components. The compound’s dichloro and phenyldiazenyl groups facilitate binding to bacterial enzymes, disrupting their function and leading to cell death . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy against Gram-negative bacteria suggests it may interfere with cell wall synthesis or membrane integrity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the phenyldiazenyl group, resulting in different chemical properties and applications.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent, highlighting the versatility of the triazine core.
Uniqueness
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine is unique due to its combination of dichloro and phenyldiazenyl groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5664-84-6 |
|---|---|
Molecular Formula |
C15H10Cl2N6 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
4,6-dichloro-N-(4-phenyldiazenylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H10Cl2N6/c16-13-19-14(17)21-15(20-13)18-10-6-8-12(9-7-10)23-22-11-4-2-1-3-5-11/h1-9H,(H,18,19,20,21) |
InChI Key |
RAGVQXRESJIVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





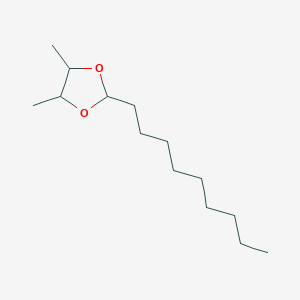
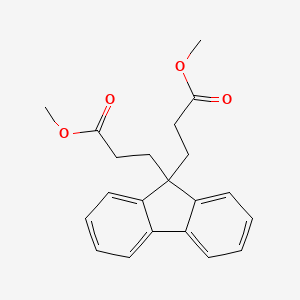
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)


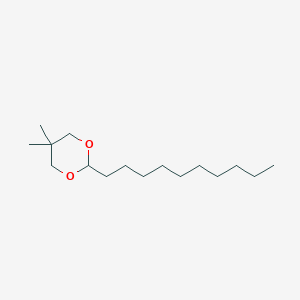
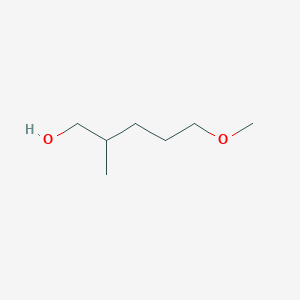

![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
